Chaetoglobosin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

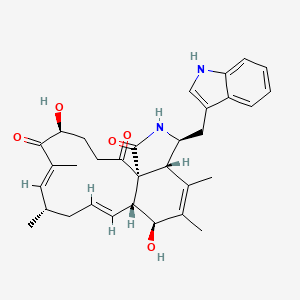

Chaetoglobosin E is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Chaetoglobosin E has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it exhibits moderate cytotoxicity with IC50 values greater than 40 µM against certain cell lines, such as MDA-MB-435 and SGC-7901, suggesting limited effectiveness in this area compared to other chaetoglobosins like Chaetoglobosin A and C, which have shown more pronounced effects . However, its structural characteristics may still provide a basis for further modifications to enhance its anticancer properties.

Antifungal Properties

This compound has demonstrated antifungal activity, although it is less potent compared to its analogs. In studies assessing its efficacy against plant pathogens, this compound showed moderate inhibitory effects with minimum inhibitory concentration (MIC) values that indicate potential as a lead compound for developing new fungicides . Its activity against pathogens such as Colletotrichum gloeosporioides highlights its application in agricultural settings to combat fungal diseases.

Enzyme Inhibition

Research has indicated that chaetoglobosins, including this compound, possess enzyme inhibitory properties. Specifically, compounds from this family have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. This compound's structural features may influence its binding affinity and inhibitory capacity, warranting further investigation into its potential therapeutic applications in neuroprotection .

Phytotoxicity

In addition to its antifungal properties, this compound exhibits phytotoxic effects on certain plant species. This characteristic could be leveraged in agricultural practices to manage unwanted vegetation or enhance crop yield by targeting specific weeds without affecting desirable plants . Understanding the mechanisms behind this phytotoxicity can lead to the development of selective herbicides.

Structural Insights and Modifications

The structure of this compound has been elucidated through various spectroscopic techniques, revealing features that are crucial for its biological activity. Ongoing research aims to modify its chemical structure to improve potency and selectivity against target organisms or cells . Such modifications could lead to the development of novel therapeutic agents or agricultural products.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Chaetoglobosin E (C32H38N2O5) features a perhydroisoindolone core fused to a macrocyclic ring, including α,β-unsaturated ketone and epoxide moieties. These groups are critical for its reactivity and biological interactions . Key reactive sites include:

-

Epoxide ring (C-6/C-7) : Prone to nucleophilic attack or hydrolysis.

-

α,β-Unsaturated ketone (C-19/C-20) : Participates in Michael addition reactions.

-

Macrocyclic lactam : Stabilizes conformational rigidity but may undergo ring-opening under specific conditions .

Biologically Induced Modifications

This compound’s interactions with cellular targets involve indirect chemical transformations:

-

PLK1 Inhibition : this compound inhibits polo-like kinase 1 (PLK1), likely through covalent binding to cysteine residues in the kinase domain. This interaction suppresses phosphorylation cascades, leading to G2/M cell cycle arrest .

-

Pyroptosis Induction : Activation of gasdermin E (GSDME) via caspase-3 cleavage involves redox-sensitive pathways, suggesting this compound may modulate oxidative stress responses .

Chemical Stability and Degradation

This compound’s stability under varying conditions:

-

pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to epoxide ring hydrolysis.

-

Thermal Stability : Stable up to 60°C; degradation observed at higher temperatures via retro-Diels-Alder reactions .

Comparative Reactivity with Analogues

This compound’s reactivity differs from other chaetoglobosins due to substituent positioning:

Eigenschaften

Molekularformel |

C32H38N2O5 |

|---|---|

Molekulargewicht |

530.7 g/mol |

IUPAC-Name |

(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |

InChI-Schlüssel |

FPNAKNFLJIQADW-CNYNBRRPSA-N |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Isomerische SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

Kanonische SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Synonyme |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.